2,4-Furandimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

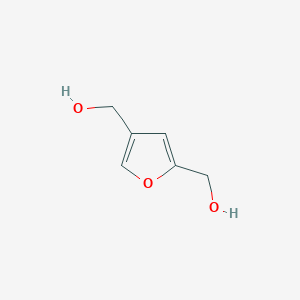

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMKJJFLRJMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608441 | |

| Record name | (Furan-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294857-29-7 | |

| Record name | (Furan-2,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Furandimethanol: Technical Characterization & Synthesis Guide

Executive Summary

2,4-Furandimethanol (2,4-BHF) represents a high-value, asymmetric structural isomer of the widely commoditized 2,5-furandimethanol (BHMF). While the 2,5-isomer is readily accessible via the reduction of 5-hydroxymethylfurfural (5-HMF), the 2,4-isomer is synthetically challenging and distinct in its electronic and steric properties.

This guide provides a definitive technical analysis of 2,4-BHF. Unlike its symmetric counterpart, 2,4-BHF offers unique regioselectivity for pharmaceutical functionalization (e.g., calcineurin inhibitors) and disrupts crystallinity in furan-based polymers, offering novel thermomechanical properties for epoxy resins and polyesters.

Chemical Identity & Structural Analysis[1]

The asymmetry of 2,4-BHF is its defining feature. The furan ring is substituted at the

| Property | Specification |

| IUPAC Name | Furan-2,4-diyldimethanol |

| Common Names | 2,4-Bis(hydroxymethyl)furan; 2,4-BHF; 2,4-FDME |

| CAS Registry Number | 294857-29-7 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| SMILES | OCC1=COC(CO)=C1 |

| Key Precursor | 4-Hydroxymethylfurfural (4-HMF) |

Structural Visualization

The following diagram illustrates the atomic connectivity and the distinct proton environments crucial for NMR characterization.

Figure 1: Connectivity of this compound showing the non-equivalent hydroxymethyl arms.

Physicochemical Properties[2][3][4]

The physical data for 2,4-BHF is often conflated with the 2,5-isomer. The table below distinguishes established data from calculated predictions based on structural asymmetry.

| Property | 2,4-BHF (Target) | 2,5-BHF (Reference) | Impact of Asymmetry |

| Physical State | Viscous oil or low-melting solid | Solid (MP: 74-77°C) | Lower symmetry reduces crystal packing efficiency, lowering MP. |

| Boiling Point | ~275°C (Predicted) | 275.4°C | Similar intermolecular H-bonding capability. |

| Solubility | Water, MeOH, DMSO, THF | Water, MeOH, DMSO, THF | High polarity due to 2x -OH groups. |

| pKa (C-OH) | ~13.5 (Predicted) | 13.74 | C2-CH₂OH is electronically similar; C4 position is less electron-rich. |

| LogP | -0.7 (Predicted) | -0.7 | Remains highly hydrophilic. |

Synthesis Methodologies

Accessing 2,4-BHF is the primary bottleneck for research. Unlike 2,5-BHF, which is derived from hexoses (fructose/glucose), 2,4-BHF requires specific precursors like 4-Hydroxymethylfurfural (4-HMF) , which is derived from branched sugars (dendroketose) or condensation reactions.

Route A: Reduction of 4-HMF (Biomass Route)

This is the most direct route if 4-HMF is available.

-

Precursor: 4-Hydroxymethylfurfural (4-HMF).[1]

-

Reagent: Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (Ru/C, Pd/C).

-

Mechanism: Selective reduction of the C2-formyl group to a hydroxymethyl group.

Route B: De Novo Ring Construction (Synthetic Route)

Used when biomass precursors are unavailable.

-

Method: Gold(I)-catalyzed intermolecular coupling.

-

Reagents: Terminal alkynes + Carbonyl-stabilized carbon ylides.

-

Mechanism: Formation of a gold carbene intermediate followed by intramolecular oxygen attack.

Synthesis Workflow Diagram

Figure 2: Dual pathways for accessing this compound.

Experimental Protocols

Protocol: Reduction of 4-HMF to 2,4-BHF

Note: This protocol is adapted from standard HMF reduction methodologies but specified for the 4-isomer stoichiometry.

Materials:

-

4-HMF (1.0 eq) [Purity >95%]

-

Sodium Borohydride (NaBH₄) (0.5 eq - stoichiometric for aldehyde reduction)

-

Methanol (anhydrous)

-

Saturated NH₄Cl solution

Procedure:

-

Dissolution: Dissolve 4-HMF (1 mmol, 126 mg) in anhydrous Methanol (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Reduction: Slowly add NaBH₄ (0.5 mmol, 19 mg) portion-wise over 5 minutes. The reaction is exothermic; maintain temperature <5°C to prevent ring opening.

-

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 3:1). 4-HMF (Rf ~0.5) should disappear; 2,4-BHF (Rf ~0.2) will appear.

-

Quenching: Quench with saturated NH₄Cl (1 mL) to destroy excess hydride.

-

Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Analytical Validation (NMR Signature)

Distinguishing the 2,4-isomer from the 2,5-isomer is critical.

¹H NMR (Predicted in CD₃OD, 400 MHz):

-

δ 7.45 ppm (s, 1H): H5 proton (Adjacent to Oxygen, most deshielded).

-

δ 6.40 ppm (s, 1H): H3 proton (Beta position, shielded relative to H5).

-

δ 4.55 ppm (s, 2H): CH₂-OH at C2 position.

-

δ 4.45 ppm (s, 2H): CH₂-OH at C4 position.

-

Note: Unlike the 2,5-isomer, the ring protons are NOT equivalent, and the methylene protons will appear as two distinct signals.

Applications in Drug Development & Materials

Pharmaceutical Scaffolds

2,4-BHF serves as a precursor to Calcineurin Inhibitors .[2][1][3] The asymmetry allows for the attachment of pharmacophores at the C2 position while retaining a solubilizing handle at C4, or vice versa. This is superior to 2,5-BHF where desymmetrization is difficult.

Advanced Polymers (Epoxy & Polyesters)

Recent patents (e.g., Braskem S.A.) utilize 2,4-BHF to create Diglycidyl Ethers .

-

Benefit: Polymers derived from 2,4-BHF exhibit lower crystallinity and lower melting points compared to 2,5-analogues.

-

Use Case: This allows for lower processing temperatures and improved flexibility in bio-based epoxy resins, solving the brittleness often associated with furan-based materials.

References

-

Chemical Identity & CAS: this compound (CAS 294857-29-7).[4][5][6] Chemsrc.[7][4][8] Link

-

Synthesis from 4-HMF: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). AIMS Bioengineering. Link

-

De Novo Synthesis: Gold-Catalyzed Synthesis of 2,4-Disubstituted Furans. Thieme Connect. Link

-

Polymer Applications: Furanic Diglycidyl Ethers and Esters and Use.[9] European Patent Office (Braskem S.A.). Link

-

Precursor Availability: Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(hydroxymethyl)furan-2-carbaldehyde | CAS#:158360-01-1 | Chemsrc [chemsrc.com]

- 7. epfl.ch [epfl.ch]

- 8. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 9. Braskem S.A. [ipqwery.com]

Technical Guide: Spectroscopic Profiling of 2,4-Furandimethanol

[1][2][3]

Executive Summary & Structural Context

While the 2,5-isomer is ubiquitous in cellulose valorization, This compound (CAS: 294857-29-7) arises primarily from the reduction of 4-hydroxymethylfurfural (4-HMF) , a product of the formose reaction or specific dihydroxyacetone (DHA) condensations.[1][2] Correctly identifying this isomer is crucial for purity analysis in fuel precursor synthesis (e.g., 2,4-dimethylfuran) and pharmaceutical intermediate production.[1][2]

Key Differentiator: Unlike the chemically equivalent protons in the symmetric 2,5-isomer, the 2,4-isomer is asymmetric .[1][2][3] This lack of symmetry results in distinct NMR signals for the furan ring protons and the methylene groups, serving as the primary diagnostic tool.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of this compound relies on

Proton ( H) NMR Analysis

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-5 (Furan Ring) | 7.35 – 7.45 | Singlet (d) | 1H | |

| H-3 (Furan Ring) | 6.30 – 6.45 | Singlet (d) | 1H | |

| -OH (Hydroxyls) | 4.80 – 5.10 | Broad/Triplet | 2H | Variable; visible in dry DMSO- |

| C(2)-C | 4.35 – 4.45 | Doublet/Singlet | 2H | Methylene attached to C2 (adjacent to O).[1] |

| C(4)-C | 4.25 – 4.35 | Doublet/Singlet | 2H | Methylene attached to C4 (beta to O).[1][2] |

Diagnostic Insight:

-

2,5-Isomer: Shows a single peak for ring protons (~6.2 ppm) and a single peak for methylene protons due to

symmetry.[2] -

2,4-Isomer: Shows two distinct ring signals (H5 downfield, H3 upfield) and two distinct methylene signals.[1][2] The coupling constant

is typically small (< 1.5 Hz), often appearing as singlets unless high-field resolution is used.[1][2]

Carbon ( C) NMR Analysis

The

Infrared (IR) Spectroscopy

IR data confirms functional groups but is less effective than NMR for isomer differentiation.[1]

| Frequency (cm | Vibration Mode | Description |

| 3200 – 3400 | O-H Stretch | Broad, strong band indicating diol functionality. |

| 2850 – 2950 | C-H Stretch | Aliphatic methylene C-H stretching.[1][3] |

| 1500 – 1600 | C=C Stretch | Furan ring skeletal vibrations. |

| 1000 – 1050 | C-O Stretch | Primary alcohol C-O stretching (often split due to asymmetry).[1] |

| 730 – 750 | C-H Bending | Out-of-plane bending, characteristic of furan substitution.[1][2][3] |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and analyzing fragmentation pathways, particularly when monitoring the reduction of 4-HMF.[1]

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure no H/D exchange obscures the hydroxyl protons if coupling is needed for structural confirmation.

-

Drying: Dry the 2,4-BHF sample under high vacuum (< 1 mbar) at 40°C for 2 hours to remove trace water.

-

Solvent: Use ampoule-sealed DMSO-

(99.9% D) stored over molecular sieves. -

Dissolution: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition: Acquire

H NMR with at least 16 scans and a relaxation delay (

Differentiation Workflow

The following diagram illustrates the logical decision tree for distinguishing the 2,4-isomer from the 2,5-isomer and precursors.

Figure 1: Logical workflow for distinguishing 2,4-BHF from 2,5-BHF using proton NMR symmetry.

References

-

Cui, M. S., et al. (2016).[1][2] "Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers." ACS Sustainable Chemistry & Engineering.[1][2][3] Link

-

Deng, J., et al. (2013).[1][2][4][5] "Linked strategy for the production of fuels via formose reaction."[1][5][6][7] Scientific Reports.[1][2][3] Link

-

Thiyagarajan, S., et al. (2013).[1][2][4][5] "Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction." RSC Advances. Link

-

PubChem. (2025).[1] "2,5-Furandimethanol Compound Summary." (Used for comparative baseline data). Link[1]

Sources

- 1. Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Patent US-12215369-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,4-Furandimethanol

Audience: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Thermal Landscape of a Novel Bio-Monomer

2,4-Furandimethanol (2,4-FDM) represents a promising, yet largely unexplored, bio-based platform chemical. As a structural isomer of the more extensively studied 2,5-Furandimethanol (2,5-FDM), it offers the potential for new polymer architectures and fine chemicals derived from renewable resources. However, the successful implementation of 2,4-FDM in any application, from polymer synthesis to drug formulation, is contingent on a thorough understanding of its thermal stability. The processing window for any chemical is dictated by the temperatures at which it remains structurally intact and the pathways through which it decomposes. This guide provides a comprehensive analysis of the thermal behavior of 2,4-FDM, acknowledging the current scarcity of direct experimental data and therefore leveraging established principles from analogous furanic structures to provide a predictive framework for researchers.

The Furanic Diol Family: A Context for Thermal Instability

Furan-based diols, such as 2,4-FDM and its isomers, are derived from the dehydration of carbohydrates and are pivotal in the development of sustainable materials.[1] A critical distinction must be drawn between these diols and their dicarboxylic acid counterparts, such as 2,5-furandicarboxylic acid (FDCA). While FDCA exhibits high thermal stability, withstanding temperatures above 200°C, furanmethanols are considerably more sensitive to heat.[2][3] The hydroxyl groups, being less oxidized than carboxylic acid groups, are more reactive and susceptible to thermal degradation, which is often initiated at temperatures as low as 120-130°C for 2,5-FDM.[2] This inherent instability necessitates careful consideration during polymerization, purification, and storage.

Thermal Analysis of Furanmethanols: The "Why" Behind the "How"

To rigorously characterize the thermal properties of a compound like 2,4-FDM, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the mass of residual char. The choice of atmosphere (inert, e.g., nitrogen, or oxidative, e.g., air) is critical, as it simulates different processing conditions and can reveal different degradation mechanisms.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpy of these transitions. For degradation studies, DSC can indicate whether the decomposition is endothermic or exothermic.

The synergy of these techniques provides a comprehensive thermal profile, essential for establishing safe processing windows and understanding the energetic nature of the degradation process.

Experimental Protocol: A Self-Validating System for Thermal Characterization of 2,4-FDM

The following protocol is designed to provide a robust and reproducible thermal analysis of 2,4-FDM. The causality behind each step is explained to ensure scientific integrity.

-

Sample Preparation:

-

Action: Dry the 2,4-FDM sample under vacuum at a temperature just below its melting point for several hours.

-

Rationale: The presence of moisture can significantly alter the degradation pathway, potentially initiating hydrolysis or other side reactions at lower temperatures.[2] This step ensures that the observed thermal events are intrinsic to the molecule itself.

-

-

TGA Analysis:

-

Action: Place 5-10 mg of the dried sample into a clean, tared TGA pan (typically alumina or platinum).

-

Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

-

Action: Heat the sample from ambient temperature to at least 600°C at a controlled heating rate (e.g., 10°C/min) under a continuous nitrogen purge (e.g., 50 mL/min).

-

Rationale: A linear heating rate allows for the application of kinetic models to the degradation data. A nitrogen atmosphere provides an inert environment, isolating the thermal degradation from oxidative processes.

-

-

DSC Analysis:

-

Action: Seal 3-5 mg of the dried sample in a hermetic aluminum DSC pan.

-

Rationale: Hermetic sealing prevents the loss of volatile degradation products, which could affect the measured heat flow.

-

Action: Perform a heat-cool-heat cycle. For example:

-

Heat from ambient to a temperature above the expected melting point (e.g., 100°C) at 10°C/min.

-

Cool to a low temperature (e.g., -50°C) at 10°C/min.

-

Reheat to the onset of degradation (as determined by TGA) at 10°C/min.

-

-

Rationale: The first heating scan erases the sample's prior thermal history. The cooling scan provides information on crystallization behavior. The second heating scan reveals the glass transition and melting point of a sample with a standardized thermal history, ensuring data comparability.

-

The following diagram illustrates the logical workflow for this thermal analysis.

Caption: Experimental workflow for the thermal characterization of 2,4-FDM.

Thermal Behavior of Analogous Furan Compounds: Establishing a Baseline

In the absence of direct data for 2,4-FDM, we must turn to its closest structural relatives to build a predictive model of its behavior.

| Compound | Onset of Degradation (Tonset) | Key Degradation Features | Reference |

| 2,5-Furandimethanol (2,5-FDM) | ~120-130°C | Prone to discoloration and formation of insoluble "humins," especially in the presence of acid or moisture. | [2] |

| Furfuryl Alcohol | ~140-160°C | Dehydration to form 2-methylfuran is a key pathway. Radical chemistry becomes important at higher temperatures. | [4] |

| Polyesters from 3,4-FDM | Significantly higher than polyesters from 2,5-FDM | Suggests that the substitution pattern significantly impacts thermal stability. | [3] |

The data clearly indicates that furanmethanols are thermally sensitive. The degradation of 2-furfuryl alcohol, which has a single hydroxymethyl group, provides crucial mechanistic insights. Its decomposition can proceed through both molecular pathways (like dehydration) and radical mechanisms involving C-H or C-O bond scission.[5][6] The weaker bond dissociation energies in such molecules, compared to unsubstituted furan, facilitate the formation of resonantly stabilized radicals, accelerating decomposition.[6]

Projected Thermal Stability and Degradation of 2,4-FDM: A Predictive Analysis

Based on the established chemistry of its isomers and analogues, we can project the thermal behavior of 2,4-FDM.

Projected Onset of Degradation

The 2,4-substitution pattern results in an asymmetric molecule, unlike the symmetric 2,5-isomer. This asymmetry may influence crystal packing and intermolecular interactions, potentially altering the melting point and the energy required to initiate degradation. However, the fundamental instability of the hydroxymethyl groups attached to the furan ring remains. It is therefore reasonable to predict that the onset of thermal degradation for 2,4-FDM will be in a similar range to 2,5-FDM, likely between 120°C and 150°C.

The finding that polyesters based on 3,4-FDM are more thermally stable than those from 2,5-FDM is significant.[3] This suggests that moving the functional groups away from the more reactive C2 and C5 positions of the furan ring enhances stability. Since 2,4-FDM retains a hydroxymethyl group at the C2 position, it is likely to share some of the instability of the 2,5-isomer.

Proposed Degradation Pathways

The degradation of 2,4-FDM is likely to be a complex process involving multiple competing pathways. The following mechanisms are proposed based on studies of related furans.[5][7][8]

-

Intermolecular Condensation/Etherification: Similar to furfuryl alcohol, the hydroxyl groups of 2,4-FDM can undergo acid- or heat-catalyzed condensation to form ethers and eliminate water. This process can lead to oligomerization and the formation of insoluble, high-molecular-weight products, often referred to as "humins."

-

Radical-Initiated Decomposition: The C-H bonds of the methylene groups are susceptible to homolytic cleavage, forming resonantly stabilized furanylmethyl radicals. This is a likely initiation step at elevated temperatures, leading to a cascade of further reactions.

-

Ring-Opening Isomerization: Quantum chemical studies on substituted furans have shown that ring-opening is a viable decomposition pathway.[5] This would transform the furan ring into an open-chain structure, which would then undergo further fragmentation into smaller volatile molecules like CO, CO2, and various hydrocarbons.

-

Dehydration and Rearrangement: The hydroxyl groups can be eliminated as water, potentially leading to the formation of reactive intermediates that could rearrange or polymerize.

The following diagram illustrates these proposed (hypothetical) degradation pathways.

Caption: Proposed degradation pathways for this compound (Hypothetical).

Conclusion and Recommendations for Researchers

While a definitive thermal profile of this compound awaits direct experimental investigation, a robust predictive framework can be established from the behavior of its isomers and related furanic compounds. Researchers and drug development professionals should operate under the assumption that 2,4-FDM is a thermally sensitive molecule, with degradation likely commencing in the 120-150°C range.

Key Recommendations:

-

Rigorous Characterization: Any new batch of 2,4-FDM should be characterized by TGA and DSC to establish its specific thermal profile before use in larger-scale reactions or formulations.

-

Inert Atmosphere Processing: To minimize oxidative degradation and undesirable side reactions, processing of 2,4-FDM at elevated temperatures should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Precise temperature control is paramount. Excursions above 120°C should be avoided unless polymerization or a specific reaction is intended.

-

Avoid Acidic Conditions: The presence of acid is known to catalyze the degradation and polymerization of furanmethanols.[2] Therefore, reaction and storage conditions should be maintained at neutral or slightly basic pH.

By adhering to these principles, researchers can mitigate the risks associated with the thermal instability of 2,4-FDM and unlock its potential as a valuable bio-based building block.

References

-

Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega, 2023. Available at: [Link]

-

Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate, 2020. Available at: [Link]

-

Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio, 2021. Available at: [Link]

-

Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed, 2020. Available at: [Link]

-

Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega, 2023. Available at: [Link]

-

Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing, 2017. Available at: [Link]

-

Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC - NIH, 2023. Available at: [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI, 2023. Available at: [Link]

-

Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. ResearchGate, 2023. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran [mdpi.com]

Bio-Based Production of Furandimethanol Isomers: A Technical Guide

Executive Summary & Strategic Imperative

The transition from fossil-based aromatics to bio-based furanics is hinged on cost-competitive monomer production. 2,5-Furandimethanol (FDM) , also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a critical bifunctional alcohol. It serves as a direct precursor for poly(2,5-furandimethylene succinate) and other polyesters that rival PET and PBT in barrier properties.

While chemical hydrogenation of 5-hydroxymethylfurfural (HMF) using noble metals (Pt, Pd, Ru) is effective, it suffers from poor selectivity, frequently reducing the furan ring to produce 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) . This guide details the biocatalytic route , which offers near-perfect chemoselectivity (preserving the aromatic furan ring) under ambient conditions, solving the "over-reduction" problem inherent in chemo-catalysis.

The Substrate Challenge: HMF Instability & Toxicity[1]

Before initiating production, the researcher must address the physicochemical constraints of the substrate, 5-Hydroxymethylfurfural (HMF).

The Toxicity Threshold

HMF is a potent inhibitor of microbial growth and enzymatic activity. It reacts with cellular thiols and amine groups, causing DNA damage and inhibiting glycolytic enzymes.

-

Critical Limit: Most wild-type strains (S. cerevisiae, E. coli) show significant growth inhibition at >30 mM HMF.

-

Bio-Based Solution: Use of HMF-tolerant strains (e.g., Meyerozyma guilliermondii, Burkholderia contaminans) or engineered whole-cell biocatalysts capable of tolerating 100–200 mM in fed-batch modes.

Isomer Selectivity (The Biocatalytic Advantage)

In chemical synthesis, controlling the hydrogenation depth is difficult. Biocatalysis utilizes Alcohol Dehydrogenases (ADHs) or Keto-Reductases (KREDs) that specifically target the aldehyde moiety of HMF without interacting with the C=C double bonds of the furan ring.

| Feature | Chemo-Catalytic (Metal) | Bio-Catalytic (Enzymatic) |

| Primary Product | Mixture (FDM + BHMTHF + Ring-opened) | >99% 2,5-FDM |

| Conditions | High T (100-200°C), High P ( | Ambient T (25-35°C), Atm P |

| Cofactor | NADH / NADPH (Requires Recycling) | |

| Selectivity | Low (Ring hydrogenation common) | High (Chemoselective for Aldehyde) |

Mechanism & Pathway Engineering

The core transformation relies on the reduction of the formyl group (aldehyde) at the C5 position of HMF to a hydroxyl group.

The Enzymatic Cascade

The reaction is catalyzed by NAD(P)H-dependent oxidoreductases. To make this economically viable, a Cofactor Regeneration System is mandatory.[1] Stoichiometric use of NADH is cost-prohibitive.

Coupled System:

-

Main Reaction: HMF + NAD(P)H + H

-

Regeneration: Glucose + NAD(P)

Pathway Visualization

The following diagram illustrates the coupled redox cycle required for continuous production.

Caption: Coupled redox cycle showing HMF reduction driven by glucose oxidation to regenerate the nicotinamide cofactor.

Experimental Protocol: High-Load Fed-Batch Biotransformation

This protocol utilizes a Whole-Cell Biocatalyst approach (e.g., Burkholderia contaminans or recombinant E. coli expressing ADH). Whole cells are preferred over purified enzymes for FDM production because they provide a natural protective membrane and internal cofactor regeneration machinery.

Reagents & Equipment

-

Biocatalyst: Resting cells of Burkholderia contaminans NJPI-15 or M. guilliermondii (harvested at mid-log phase).

-

Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.0.

-

Substrate: HMF (98%+ purity). Note: Dissolve HMF in buffer; avoid DMSO if possible to simplify downstream.

-

Co-substrate: Glucose (for NADH regeneration).[2]

-

Equipment: 500 mL Bioreactor or Shake Flasks (baffled), HPLC with UV/RI detector.

Step-by-Step Workflow

Step 1: Biomass Preparation

-

Cultivate cells in LB or YPD medium at 30°C until

reaches ~10–15. -

Harvest cells by centrifugation (6,000

g, 10 min, 4°C). -

Wash twice with PBS (pH 7.0) to remove residual media components.

-

Resuspend cells in PBS to a high density (50–100 g wet cell weight/L). High cell density is crucial to overcome HMF toxicity.

Step 2: The Fed-Batch Reaction (Critical for Yield) Rationale: Adding all HMF at once (>100 mM) will kill the catalyst. We use a feeding strategy.

-

Initial Charge: Add Glucose (100 mM) and initial HMF (20 mM) to the cell suspension.

-

Incubation: Incubate at 30°C, 200 rpm.

-

Monitoring: Sample every 2 hours. Check HMF depletion via HPLC.

-

Feeding: Once HMF concentration drops below 5 mM, pulse-feed HMF to restore concentration to 20–30 mM.

-

Co-substrate Maintenance: Monitor glucose levels. If glucose is depleted, add stoichiometric equivalents (1:1 molar ratio with HMF consumed) to ensure cofactor regeneration continues.

-

Termination: Stop reaction when total cumulative HMF load reaches target (e.g., 200–300 mM) or conversion rate slows significantly.

Step 3: Downstream Processing (Purification)

-

Separation: Centrifuge to remove cell biomass. Retain supernatant.

-

Extraction: Extract supernatant 3x with Ethyl Acetate (1:1 v/v). FDM partitions into the organic phase; salts and residual glucose remain in the aqueous phase.

-

Drying: Dry organic layer over anhydrous

. -

Isolation: Evaporate solvent under reduced pressure.

-

Crystallization: Recrystallize the resulting yellow/orange solid using a Toluene/Ethanol mix to obtain high-purity white crystals of FDM.

Process Validation & Analytics

To ensure scientific integrity, the process must be validated using quantitative metrics.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

-

Mobile Phase: Water:Acetonitrile (90:10) isocratic flow.

-

Detector: UV at 284 nm (characteristic for HMF) and 225 nm (for FDM).

-

Retention Time: HMF will elute later than FDM due to the loss of the polar carbonyl group in FDM.

NMR Verification

Confirm the structure of 2,5-FDM and absence of ring-saturation.

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

9.5 ppm) and the appearance of the methylene protons ( -

Furan Ring Protons: Should appear as singlets or doublets around

6.2–6.4 ppm. If these shift significantly upfield (to 1.5–2.0 ppm), you have accidentally hydrogenated the ring (contamination).

Process Flow Diagram

The following diagram outlines the industrial logic from biomass to purified crystal.

Caption: End-to-end workflow for the bio-manufacturing of FDM.

References

-

Li, H., et al. (2017). Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells.[3][4] ChemCatChem. Link

-

Xu, Z., et al. (2018). Improved synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfural using acclimatized whole cells.[5] Bioresource Technology.[5][6] Link

-

He, Y.C., et al. (2018). Efficient biosynthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfural by a new HMF-tolerant strain.[3] Journal of Biotechnology. Link

-

Oudiani, A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Macromolecules. Link

-

Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis.[1] Current Opinion in Biotechnology. Link

Sources

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Catalytic Conversion of Fructose to 2,5-Furandimethanol (FDM)

Executive Summary

2,5-Furandimethanol (FDM) has emerged as a critical bio-based monomer, serving as a direct replacement for petroleum-derived diols in the synthesis of polyesters, polyurethanes, and resins. Unlike its over-reduced counterpart 2,5-dimethylfuran (DMF), which is targeted for biofuels, FDM retains hydroxyl functionality, making it chemically versatile for cross-linking applications.

This guide details the catalytic engineering required to convert fructose—a widely available ketose—into FDM. It addresses the primary technical bottleneck: selectivity . The process must balance the acid-catalyzed dehydration of fructose to 5-Hydroxymethylfurfural (HMF) while preventing HMF polymerization into humins, followed by the selective hydrogenation of the aldehyde functionality without saturating the furan ring or severing the C-O bonds.

The Mechanistic Landscape

The conversion is a tandem reaction involving dehydration followed by hydrogenation.[1] Understanding the competing pathways is essential for high-yield synthesis.

Reaction Pathway Analysis[2][3]

-

Dehydration (Acid-Catalyzed): Fructose loses three water molecules to form HMF. This step is prone to side reactions, primarily the formation of insoluble humins and levulinic acid if the acidic environment is too harsh or water content is uncontrolled.

-

Hydrogenation (Metal-Catalyzed): The aldehyde group of HMF is reduced to an alcohol.

-

Target: FDM (Selective C=O reduction).

-

Over-Reduction: DMF (C-O hydrogenolysis, occurring at high temperatures/acidic supports).

-

Ring Saturation: 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), occurring with highly active catalysts like Pd or Rh.

-

Figure 1: Reaction network showing the target pathway (Green) versus parasitic side reactions (Red/Grey). Control of catalyst acidity and temperature is required to stop at FDM.

Catalyst Architecture & Performance

Selection of the hydrogenation catalyst is the defining factor for FDM selectivity. While noble metals offer high activity at low temperatures, non-noble metals are increasingly preferred for industrial scalability, provided the reaction conditions are tuned to prevent hydrogenolysis.

Table 1: Comparative Catalyst Performance

| Catalyst System | Metal Type | Reaction Conditions | Yield (FDM) | Selectivity Mechanism |

| Ru/C | Noble | 30-60°C, 1-3 MPa H₂ | >90% | High activity for C=O hydrogenation; mild temp prevents ring saturation. |

| Cu-ZnO/Al₂O₃ | Non-Noble | 130-150°C, 2-5 MPa H₂ | ~95% | Cu preferentially activates C=O over C=C furan bonds. Requires higher T than Ru. |

| Co-NC (w/ Formic Acid) | Non-Noble | 160°C, Self-generated P | ~60% | Transfer hydrogenation. Formic acid acts as H₂ donor.[2] "One-pot" compatible. |

| Pt/C | Noble | Room Temp - 50°C | Variable | Often leads to ring saturation (BHMTHF) unless poisoned or supported on basic carriers. |

Expert Insight: Ruthenium (Ru) is the benchmark for laboratory precision due to its ability to operate at temperatures where humin formation is negligible. However, for cost-sensitive scaling, Copper (Cu) spinels are superior because they naturally resist ring hydrogenation, acting as a "selectivity lock."

Advanced Experimental Protocols

Protocol A: The "Selectivity-First" Two-Step Approach

This protocol isolates the HMF intermediate to maximize purity, recommended for pharmaceutical-grade FDM synthesis.

Reagents:

-

Step 1: Fructose, DMSO (solvent), Amberlyst-15 (solid acid).

-

Step 2: Ru/C (5 wt%), Ethanol.

Methodology:

-

Dehydration: Dissolve fructose in DMSO (10 wt%). Add Amberlyst-15. Heat to 100°C for 2 hours under continuous N₂ purging (removes water, shifting equilibrium).

-

Extraction: Cool to room temperature. Filter catalyst. Extract HMF using MIBK/2-butanol (biphasic extraction prevents DMSO contamination). Evaporate solvent to obtain crude HMF oil.

-

Hydrogenation:

-

Load HMF into a high-pressure Parr reactor with Ethanol and Ru/C catalyst (substrate:catalyst ratio 50:1).

-

Purge reactor 3x with N₂.

-

Pressurize with H₂ to 2.0 MPa .

-

Stir at 800 rpm, maintaining 40°C for 2 hours.

-

Note: Low temperature is critical here. Exceeding 60°C with Ru/C risks ring hydrogenation.

-

-

Purification: Filter catalyst. Remove ethanol via rotary evaporation. Recrystallize FDM from ethyl acetate.

Protocol B: One-Pot Cascade via Transfer Hydrogenation

This approach eliminates external H₂ gas cylinders, using Formic Acid (FA) as both the acid catalyst for dehydration and the hydrogen source for reduction. This is safer and operationally simpler.

Reagents: Fructose, Formic Acid (FA), Triethylamine (Et₃N), Co-NC (Cobalt on Nitrogen-doped Carbon).

Figure 2: Operational workflow for the one-pot transfer hydrogenation system.

Methodology:

-

Loading: In a Teflon-lined autoclave, dissolve fructose in a water/dioxane mixture (1:4 v/v).

-

Catalyst Addition: Add Co-NC catalyst and Formic Acid.[2]

-

Reaction: Seal and heat to 160°C for 6 hours.

-

Safety Check: Ensure the autoclave is rated for the pressure generated by CO₂ release (byproduct of FA decomposition).

Troubleshooting & Optimization

Controlling Humin Formation

Humins are the "tar" of biomass chemistry. They form via aldol condensation of HMF.

-

Solution: Use aprotic polar solvents (DMSO, GVL) or biphasic systems (Water/MIBK). The organic phase continuously extracts HMF from the acidic aqueous phase, protecting it from degradation.

Preventing Over-Reduction to DMF

If your analysis (GC-MS/HPLC) shows high DMF content:

-

Temperature: Reduce reaction temperature by 20-30°C.

-

Acidity: The support material might be too acidic. Switch from acidic supports (like Zeolites) to neutral/basic supports (Carbon, Hydrotalcite). Acid sites promote C-O bond cleavage (hydrogenolysis).

Safety: High-Pressure Hydrogenation[10]

-

Grounding: Static discharge is a major risk when handling dry metal-on-carbon catalysts. Always wet the catalyst with solvent before adding it to the reactor.

-

Leak Testing: Pressure test with N₂ at 1.5x operating pressure before introducing H₂.

References

-

One-Pot Production of 2,5-Furandimethanol from Fructose Co-catalyzed with Formic Acid and Heterogeneous Co Catalysts . Energy & Fuels. [Link]

-

Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst . Frontiers in Chemistry. [Link]

-

Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates . Bioresources and Bioprocessing. [Link]

-

Highly selective one-pot production of 2,5-furandimethanol from saccharides . Green Chemistry. [Link]

-

Selective hydrogenation of 5-HMF to 2,5-DMF over a magnetically recoverable non-noble metal catalyst . RSC Advances. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly selective one-pot production of 2,5-furandimethanol from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic study of a one-step catalytic conversion of fructose to 2,5-dimethyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 2,4-Furandimethanol

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of polyesters utilizing the bio-based monomer, 2,4-Furandimethanol (2,4-FDM). This document delves into the scientific principles, detailed experimental protocols, and characterization of these novel polymers. By exploring the unique structural aspects of the 2,4-furan isomer, we aim to provide insights into tuning polymer properties for specific applications.

Introduction: The Significance of this compound in Polyester Chemistry

The increasing demand for sustainable and high-performance polymers has driven research towards bio-based monomers. Furan-based polymers, in particular, have emerged as promising alternatives to their petroleum-based counterparts like polyethylene terephthalate (PET).[1][2][3] While much of the focus has been on 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the isomeric this compound (2,4-FDM) presents a unique opportunity to modulate polymer properties. The asymmetric nature of the 2,4-furan ring can disrupt chain packing and crystallinity, leading to materials with distinct thermal, mechanical, and barrier characteristics compared to their 2,5-furan counterparts.[4]

The incorporation of 2,4-FDM into the polyester backbone can lead to polymers with enhanced flexibility, toughness, and potentially improved gas barrier properties.[4] These attributes make 2,4-FDM-based polyesters attractive candidates for a range of applications, including advanced packaging materials, specialty fibers, and biomedical devices.

This guide will provide a detailed exploration of the synthesis of polyesters from 2,4-FDM, covering various polymerization techniques and offering insights into the structure-property relationships that govern the performance of these materials.

Polymerization Methodologies: A Comparative Overview

The synthesis of polyesters from 2,4-FDM can be achieved through several methods, each with its own set of advantages and challenges. The choice of method will depend on the desired polymer properties, scale of synthesis, and available resources.

Melt Polycondensation

Melt polycondensation is a widely used industrial process for polyester synthesis. It involves the reaction of a diol (2,4-FDM) with a diacid or its diester in the absence of a solvent at high temperatures and under vacuum.

Causality behind Experimental Choices:

-

High Temperature: Elevated temperatures are necessary to ensure the reactants are in a molten state and to provide sufficient activation energy for the esterification reaction.

-

Vacuum: The application of a high vacuum is critical for the removal of the condensation byproduct (e.g., water or methanol), which drives the equilibrium towards the formation of high molecular weight polymer chains.[5]

-

Catalyst: A catalyst is typically required to achieve a reasonable reaction rate. Common catalysts include metal acetates, oxides, or organometallic compounds.

Challenges:

-

Thermal Degradation: Furan-based monomers can be susceptible to thermal degradation at the high temperatures required for melt polycondensation.[1] This can lead to discoloration and a reduction in the final polymer's molecular weight and performance. Careful control of the reaction temperature and time is crucial.

Solution Polymerization

Solution polymerization offers a milder alternative to melt polycondensation, mitigating the risk of thermal degradation.[1] In this method, the monomers are dissolved in a suitable high-boiling point solvent, and the reaction is carried out at a lower temperature.

Causality behind Experimental Choices:

-

Solvent: The solvent must be inert to the reactants and products and have a sufficiently high boiling point to allow for the removal of the condensation byproduct by azeotropic distillation or under reduced pressure.

-

Lower Temperature: The presence of a solvent allows for lower reaction temperatures compared to melt polycondensation, which is advantageous for thermally sensitive monomers like 2,4-FDM.[1]

-

Acid Acceptor: When using a diacid chloride as a comonomer, an acid acceptor (e.g., a tertiary amine) is often added to neutralize the HCl byproduct.[1]

Challenges:

-

Solvent Removal: The complete removal of the solvent from the final polymer can be challenging and may require additional purification steps.

-

Lower Molecular Weight: Achieving very high molecular weights can be more difficult in solution polymerization compared to melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization is a green and highly selective method for polyester synthesis that operates under mild reaction conditions.[5] Lipases, such as Candida antarctica Lipase B (CALB), are effective catalysts for the polycondensation of diols and diacids or their esters.[5][6]

Causality behind Experimental Choices:

-

Mild Conditions: Enzymatic reactions are typically carried out at temperatures between 60-90°C, which significantly reduces the risk of thermal degradation of 2,4-FDM.[5]

-

High Selectivity: Enzymes offer high selectivity, which can minimize side reactions and lead to well-defined polymer structures.

-

Green Chemistry: This method avoids the use of toxic metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry.

Challenges:

-

Reaction Time: Enzymatic polymerizations can be slower than conventional methods, often requiring longer reaction times to achieve high molecular weights.

-

Enzyme Cost and Stability: The cost and stability of the enzyme can be a limiting factor for large-scale production. However, the use of immobilized enzymes can facilitate catalyst recovery and reuse.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of polyesters using this compound. Researchers should optimize the conditions based on the specific comonomer and desired polymer properties.

Protocol for Melt Polycondensation of 2,4-FDM with a Diacid Diester

This protocol describes a two-stage melt polycondensation process.

Materials:

-

This compound (2,4-FDM)

-

Dimethyl adipate (or other suitable dimethyl dicarboxylate)

-

Titanium(IV) butoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

Vacuum source (<1 mbar)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

Cold trap.

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and dimethyl adipate. Add the catalyst (e.g., 200-400 ppm) and antioxidant (e.g., 0.1 wt%).

-

Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the first stage.

-

Ester Interchange Stage:

-

Heat the reaction mixture to 160-180°C with constant stirring.

-

Methanol will begin to distill off as the transesterification reaction proceeds.

-

Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 200-220°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of 30-60 minutes.

-

The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. The stirring torque can be monitored to follow the progress of the reaction.

-

Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is reached.

-

-

Polymer Recovery:

-

Release the vacuum with nitrogen gas.

-

Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

Alternatively, allow the polymer to cool in the reactor under nitrogen and then carefully break it up for removal.

-

Grind the polymer into smaller pellets or powder for further processing and characterization.

-

Caption: Workflow for the solution polymerization of 2,4-FDM.

Characterization of 2,4-FDM Polyesters

Thorough characterization of the synthesized polyesters is essential to understand their structure and properties.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the chemical structure, verify the incorporation of both monomers, and determine the end groups.

-

¹³C NMR: To provide further confirmation of the polymer structure.

-

Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA) for less soluble polymers.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify the characteristic functional groups, such as the ester carbonyl stretch (~1720 cm⁻¹), C-O stretch, and furan ring vibrations.

-

-

Gel Permeation Chromatography (GPC):

-

To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.

-

Eluent: Tetrahydrofuran (THF) or chloroform.

-

Calibration: Polystyrene or polymethyl methacrylate standards.

-

Thermal Properties

-

Differential Scanning Calorimetry (DSC):

-

To determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀).

-

Typical Procedure: Heat the sample from room temperature to a temperature above its Tₘ, hold for a few minutes to erase thermal history, cool at a controlled rate (e.g., 10 °C/min), and then heat again at the same rate. The T₉ is determined from the second heating scan.

-

-

Thermogravimetric Analysis (TGA):

-

To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.

-

Atmosphere: Nitrogen or air.

-

Heating Rate: 10-20 °C/min.

-

Mechanical Properties

-

Tensile Testing:

-

To measure the tensile modulus, tensile strength, and elongation at break of the polymer films or molded bars.

-

Procedure: Prepare dog-bone shaped specimens and test them according to ASTM D638 or ISO 527 standards.

-

Data Presentation: Properties of a Representative 2,4-Furan Polyester

The following table summarizes the properties of poly(butylene 2,4-furanoate) (2,4-PBF), a polyester synthesized from 2,4-furandicarboxylic acid and 1,4-butanediol, which provides insight into the potential properties of polyesters derived from the 2,4-furan scaffold. [4]

| Property | Value |

|---|---|

| Glass Transition Temperature (T₉) | ~35 °C |

| Melting Temperature (Tₘ) | Not observed (amorphous) |

| Decomposition Temperature (T꜀₅%) | >350 °C |

| Tensile Modulus | ~1.2 GPa |

| Tensile Strength | ~40 MPa |

| Elongation at Break | >200% |

| Oxygen Transmission Rate | Significantly lower than 2,5-PBF |

Data adapted from literature on a structurally related polymer. [4]Actual values for polyesters made with 2,4-FDM will vary depending on the comonomer and molecular weight.

Conclusion and Future Outlook

The use of this compound in polyester synthesis opens up new avenues for the development of bio-based polymers with tailored properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials. The unique properties of 2,4-FDM-based polyesters, such as their potential for high flexibility and excellent barrier properties, make them promising candidates for a variety of applications. Further research into the copolymerization of 2,4-FDM with other bio-based monomers will undoubtedly lead to the creation of even more advanced and sustainable materials.

References

- Hong, S., Lee, J., Kim, T., Park, O. O., & Lee, B. U. (2016). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 18(18), 5027-5038.

- van der Meer, J. C., van der Klis, F., & de Jong, E. (2023). Biobased 2,5-Bis(hydroxymethyl)

- Jiang, M., Liu, Q., Zhang, Q., & Ye, C. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4534-4561.

- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Polyesters using 2,5-Furandimethanol.

- BenchChem. (n.d.). Technical Support Center: 2,5-Furandimethanol (FDM) Synthesis and Application.

- Du, J., Li, Y., Wang, C., & Yin, H. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing, 10(1), 52.

- Papadia, S. L., Cuscito, O., & Cicco, S. R. (2021). Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties. ACS Sustainable Chemistry & Engineering, 9(34), 11437-11448.

- Jiang, Y., Maniar, D., & Wang, L. (2014). Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block. Biomacromolecules, 15(7), 2482-2492.

- López-Vidal, E. M., & Eliche-Quesada, D. (2020). Synthesis and characterization of bio-based furanic polyesters. Journal of Applied Polymer Science, 137(48), 49575.

- van der Klis, F., van der Meer, J. C., & de Jong, E. (2023). Biobased 2,5-Bis(hydroxymethyl)

- Papadia, S. L., Cuscito, O., & Cicco, S. R. (2021). Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties. ACS Sustainable Chemistry & Engineering, 9(34), 11437-11448.

- Jiang, Y., Maniar, D., & Wang, L. (2014). Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block. Biomacromolecules, 15(7), 2482-2492.

- van der Meer, J. C., van der Klis, F., & de Jong, E. (2023). Biobased 2,5-Bis(hydroxymethyl)

- Jiang, Y., Maniar, D., & Wang, L. (2014). Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block. Biomacromolecules, 15(7), 2482-2492.

- van der Meer, J. C., van der Klis, F., & de Jong, E. (2023). Biobased 2,5-Bis(hydroxymethyl)

Sources

- 1. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Characterization of High-Performance Bio-Based Polyurethanes using 2,4-Furandimethanol (2,4-FDM)

Abstract

The imperative for sustainable materials has catalyzed research into bio-based polymers. 2,4-Furandimethanol (2,4-FDM), a derivative of lignocellulosic biomass, presents a compelling alternative to petroleum-derived diols in polyurethane (PU) synthesis.[1] This application note provides a comprehensive guide for researchers and scientists on the incorporation of 2,4-FDM as a chain extender in the production of thermoplastic polyurethanes (TPUs). We detail the underlying chemical principles, provide a robust two-step prepolymer synthesis protocol, outline essential characterization methods, and present comparative performance data. The protocols and insights herein are designed to enable the development of novel, high-performance, bio-based polyurethanes with unique thermal and mechanical properties attributable to the rigid furan moiety.

Introduction: The Furan Advantage in Polyurethane Chemistry

Polyurethanes are exceptionally versatile polymers, with properties that can be tailored from rigid foams to flexible elastomers.[2] This adaptability stems from their segmented block copolymer structure, consisting of alternating "soft segments" (SS) and "hard segments" (HS).[2] The hard segments, formed by the reaction of a diisocyanate and a short-chain diol (chain extender), are responsible for the material's strength, hardness, and thermal stability.[3][4]

Traditionally, chain extenders like 1,4-butanediol (BDO) are petroleum-derived.[3][5] this compound (2,4-FDM) emerges as a sustainable substitute, bringing not only environmental benefits but also distinct structural advantages. The rigid, planar furan ring within the 2,4-FDM molecule is hypothesized to enhance the packing efficiency of the hard segments, leading to improved thermomechanical properties compared to its linear aliphatic counterparts. This guide focuses on leveraging these unique characteristics in a laboratory setting.

Chemical Principles and Reaction Mechanism

The synthesis of polyurethane is based on the polyaddition reaction between isocyanate (-NCO) groups and hydroxyl (-OH) groups.[6] When 2,4-FDM is used as a chain extender, its two primary hydroxyl groups react with isocyanate-terminated prepolymers to form the hard segments of the final polyurethane.

The overall reaction can be visualized in two stages:

-

Prepolymer Formation: A long-chain polyol (e.g., polytetrahydrofuran - PTHF, or a bio-based polyester polyol) reacts with an excess of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), to form an isocyanate-terminated prepolymer. This constitutes the future soft segment.[7]

-

Chain Extension: 2,4-FDM is introduced to the prepolymer. The hydroxyl groups of 2,4-FDM react with the terminal isocyanate groups, linking the prepolymer chains together and forming the hard segments. This step dramatically increases the molecular weight to yield the final thermoplastic polyurethane.[6]

The resulting urethane linkage is formed as depicted below:

Caption: Reaction of an NCO-terminated prepolymer with 2,4-FDM.

Experimental Protocol: Two-Step Prepolymer Synthesis

The two-step (or prepolymer) method is highly recommended as it allows for precise control over the polymer architecture, leading to a more defined segmented structure and optimized properties.[7]

Materials & Equipment

-

Reagents:

-

Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

-

Chain Extender: this compound (2,4-FDM)

-

Catalyst: Dibutyltin dilaurate (DBTDL)

-

Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

-

Heating mantle with temperature controller

-

Vacuum oven

-

Syringes for reagent addition

-

Step-by-Step Methodology

Step 1: Reagent Preparation (Critical for Success)

-

Causality: Isocyanate groups are highly reactive towards water, which leads to the formation of unstable carbamic acid and subsequent CO2 generation, disrupting stoichiometry and causing bubbles in the final product.[3] Therefore, all reagents and glassware must be rigorously dried.

-

Protocol: Dry the polyol and 2,4-FDM in a vacuum oven at 80°C for at least 4 hours.[8] Dry all glassware at 120°C overnight. Store reagents under a dry nitrogen or argon atmosphere.

Step 2: Prepolymer Synthesis

-

Causality: This step creates the NCO-terminated soft segment prepolymer. An NCO/OH molar ratio greater than 1 (typically ~2.0) is used to ensure all polyol chains are capped with isocyanate groups, leaving terminal NCO groups for the subsequent chain extension reaction.

-

Protocol:

-

Charge the dried polyol (e.g., 1 equivalent) into the reaction flask under a nitrogen atmosphere.

-

Heat the polyol to 60°C with moderate stirring.

-

Add the diisocyanate (e.g., 2 equivalents) to the reactor.

-

Maintain the reaction at 70-80°C for 1.5-2 hours.[7] The viscosity of the mixture will increase.

-

(Optional) Monitor the reaction's progress by taking a small sample and analyzing it via FT-IR to observe the disappearance of the -OH peak (~3500 cm⁻¹).[7]

-

Step 3: Chain Extension with 2,4-FDM

-

Causality: This crucial step builds the final high-molecular-weight polymer. The stoichiometry is critical; the molar amount of 2,4-FDM should be calculated to react with the remaining NCO groups. The overall [NCO]/[OH] ratio (from both polyol and chain extender) is typically targeted between 1.01 and 1.05 to ensure complete reaction and achieve high molecular weight.

-

Protocol:

-

Dissolve the dried 2,4-FDM (e.g., ~0.95 equivalents relative to the initial polyol) in a minimal amount of anhydrous DMAc.

-

Cool the prepolymer mixture to ~60°C and add the 2,4-FDM solution, followed by a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

-

A significant and rapid increase in viscosity will be observed. Stir vigorously for 5-10 minutes until the mixture is too thick to stir.

-

Pour the viscous polymer onto a PTFE-coated tray.

-

Step 4: Curing and Post-Processing

-

Causality: Curing allows the polymerization reaction to proceed to completion and enables the development of the final microphase-separated morphology, which dictates the material's properties.

-

Protocol:

-

Place the polymer in a vacuum oven and cure at 80-100°C for 12-24 hours.

-

After curing, the polymer can be pelletized or processed further (e.g., compression molding, solvent casting) for characterization.

-

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to final material characterization.

Caption: Workflow for 2,4-FDM based polyurethane synthesis and analysis.

Performance Data and Comparative Analysis

The inclusion of the rigid 2,4-FDM furan ring into the hard segment of the polyurethane backbone significantly influences its properties when compared to the more flexible, conventional chain extender 1,4-butanediol (BDO).[3][9]

Table 1: Comparative Thermal and Mechanical Properties

| Property | 2,4-FDM Based TPU (Typical) | 1,4-BDO Based TPU (Typical) | Rationale for Difference |

| Glass Transition (Tg) of Hard Segment | Higher | Lower | The rigid furan ring restricts segmental motion, increasing the energy required for transition.[10] |

| Thermal Degradation Temp. (TGA, Td5%) | Higher | Lower | The aromatic-like furan structure offers greater thermal stability than the aliphatic BDO chain. |

| Tensile Strength | Higher | Lower | Enhanced hard segment packing and hydrogen bonding due to the planar furan ring lead to a stronger material.[7] |

| Elongation at Break | Lower | Higher | The rigidity of the furan-based hard segments can reduce the overall flexibility of the polymer chains. |

| Hardness (Shore A/D) | Higher | Lower | Increased hard segment crystallinity and phase separation result in a harder material. |

Note: Absolute values are highly dependent on the specific polyol, isocyanate, and the hard segment content.

Troubleshooting and Expert Insights

-

Problem: Premature Gelling during Chain Extension.

-

Cause: Reaction is too fast, often due to excessive catalyst or temperature.

-

Solution: Reduce the catalyst concentration or add it just before pouring. Ensure the prepolymer temperature is properly controlled (~60°C) before adding the chain extender.

-

-

Problem: Bubbles in the Cured Polymer.

-

Cause: Presence of moisture in reagents or solvent.[3]

-

Solution: Re-verify the drying procedure for all components. Use high-purity, anhydrous solvents. Degassing the polyol under vacuum before reaction can also help.

-

-

Problem: Brittle Material.

-

Cause: Hard segment content may be too high, or phase separation is poor. The molar ratio of [NCO]/[OH] might be significantly off.

-

Solution: Re-calculate and confirm all molar quantities. Consider increasing the soft segment content (i.e., use less chain extender) to improve flexibility. Ensure adequate mixing during the highly viscous chain extension stage.

-

Conclusion

This compound is a highly promising bio-based building block for the polyurethane industry. Its rigid furan structure imparts significant improvements in thermal stability and mechanical strength compared to conventional aliphatic diols. The detailed two-step synthesis protocol provided in this note offers a reliable and controllable method for producing high-quality, 2,4-FDM-based thermoplastic polyurethanes. By following the outlined procedures and understanding the underlying chemical principles, researchers can effectively explore the potential of this sustainable monomer to create novel materials for a wide range of advanced applications.

References

-

Digital CSIC. (2021). Properties of polyurethanes derived from poly(diethylene glycol terephthalate). Retrieved from [Link]

-

MDPI. (n.d.). Furan–Urethane Monomers for Self-Healing Polyurethanes. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2019). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. Retrieved from [Link]

-

Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property. Retrieved from [Link]

-

ResearchGate. (2024). The thermal properties of FDM printed polymeric materials: A review. Retrieved from [Link]

-

Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of bio-based thermoplastic poly(ether urethane) for soft actuators. Retrieved from [Link]

-

ResearchGate. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from [Link]

- Google Patents. (n.d.). KR101737326B1 - Polyurethane having furan-based polyesterpolyol and method for preparing the same.

-

MDPI. (2023). Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2022). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. Retrieved from [Link]

-

LyondellBasell. (n.d.). BDO. Retrieved from [Link]

-

Scientific Research Publishing. (2024). FDM 3D-Print on Thermoplastic Polyurethane (TPU) with Different Process Parameters Using Gyroid and Zigzag Infill Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Surface Properties of Fluorinated Polyurethanes. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of catalysis in the synthesis of polyurethane foams based on renewable raw materials. Retrieved from [Link]

-

University of Delaware. (n.d.). Thermal Properties of Polyurethane (PU) Through Molecular Dynamics (MD) Simulations. Retrieved from [Link]

-

MDPI. (n.d.). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]

- Google Patents. (n.d.). US6133415A - Process for making polyurethane prepolymers.

-

Knowledge. (2022). Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. Retrieved from [Link]

-

ACS Publications. (2020). Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. Retrieved from [Link]

-

Tri-iso. (n.d.). 1,4 Butanediol | Chain Extender - Polyurethane Elastomers. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

-

MDPI. (n.d.). Mechanical Properties of FDM Printed PLA Parts before and after Thermal Treatment. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Retrieved from [Link]

-

MOST Wiedzy. (2021). The Green Approach to the Synthesis of Bio-Based Thermoplastic Polyurethane Elastomers with Partially Bio-Based Hard Blocks. Retrieved from [Link]

-

Gantrade. (n.d.). 5 Key Facts About 1,4-Butanediol (BDO). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. gantrade.com [gantrade.com]

- 4. gantrade.com [gantrade.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Furan–Urethane Monomers for Self-Healing Polyurethanes [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lyondellbasell.com [lyondellbasell.com]

- 10. Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to HPLC Method Development for the Separation of Furan Derivatives

This document provides an in-depth guide to developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of furan derivatives. It is intended for researchers, scientists, and professionals in drug development and quality control who require accurate analytical characterization of these compounds. This guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships that underpin successful chromatographic method development.

Introduction: The Significance of Furan Derivative Analysis

Furan derivatives are a diverse class of heterocyclic organic compounds present in a vast array of materials, from thermally processed foods and pharmaceuticals to industrial chemicals and botanical extracts. Their presence can be indicative of quality, thermal history, or even potential toxicity. For example, 5-(hydroxymethyl)furfural (5-HMF) and 2-furfural (2F) are key indicators of heat treatment and storage conditions in foods like honey and fruit juices[1][2]. In pharmaceuticals, furanocoumarins found in plants like grapefruit can cause significant drug-herb interactions, necessitating their careful separation and quantification[3][4]. Given their structural diversity and the complexity of the matrices in which they are found, HPLC stands as the premier analytical technique for their analysis, offering high resolution, sensitivity, and quantitative accuracy[5].

Chapter 1: Strategic HPLC Method Development

Developing a successful HPLC method is a systematic process. It begins with understanding the analyte's physicochemical properties and culminates in a validated, robust protocol. For furan derivatives, the aromatic furan ring provides a chromophore suitable for UV detection, while various substituents dictate the polarity and, consequently, the chromatographic behavior.

Choosing the Right Separation Mode

The choice of chromatographic mode is the foundational step in method development.

-

Reversed-Phase (RP-HPLC): This is the most widely used and versatile mode for furan derivatives. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol)[6]. Separation is based on hydrophobicity; less polar compounds are retained longer. RP-HPLC is ideal for a broad range of furan derivatives, from the relatively polar 5-HMF to more non-polar furanocoumarins like bergamottin[3][6].

-

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common, it can be complementary to RP-HPLC, especially for separating isomers or highly non-polar furan derivatives[7].

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for very polar furan derivatives that show little or no retention in reversed-phase mode. It uses a polar stationary phase with a partially aqueous, high-organic mobile phase.

For the majority of applications, including the protocols detailed in this guide, Reversed-Phase HPLC is the method of choice due to its robustness, reproducibility, and applicability to a wide polarity range of furan derivatives.

The Core of Separation: Stationary Phase Selection

The column is the heart of the HPLC system. The choice of stationary phase chemistry is critical for achieving the desired selectivity.

-

Alkyl Phases (C18, C8): C18 (octadecylsilane) columns are the workhorse for RP-HPLC and provide excellent hydrophobic retention for many furan derivatives[8][9]. C8 columns are less retentive and can be useful for more non-polar compounds that are too strongly retained on a C18 phase.

-

Phenyl Phases (Phenyl-Hexyl): These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic furan ring of the analytes. This can be particularly advantageous for resolving structurally similar aromatic derivatives or isomers where hydrophobic differences are minimal.

-